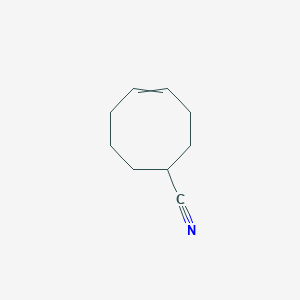

cyclooct-4-ene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclooct-4-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCRJGJEOUZQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739375 | |

| Record name | Cyclooct-4-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112654-91-8 | |

| Record name | Cyclooct-4-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclooct 4 Ene 1 Carbonitrile

Direct Synthesis of Cyclooct-4-ene-1-carbonitrile

The primary approach for the direct synthesis of this compound involves nucleophilic substitution reactions on a suitable cyclooctene (B146475) framework.

Nucleophilic substitution provides a straightforward route to introduce the nitrile functional group onto the cyclooctene ring. This is typically achieved by displacing a leaving group, such as a halide, with a cyanide anion.

A common and effective method for preparing (Z)-cyclooct-4-ene-1-carbonitrile is the reaction of (Z)-5-Bromocyclooct-1-ene with sodium cyanide. universiteitleiden.nlsun.ac.za The precursor, (Z)-5-Bromocyclooct-1-ene, can be synthesized from (1Z,5Z)-cycloocta-1,5-diene by reacting it with hydrobromic acid in acetic acid. universiteitleiden.nl

In the subsequent cyanation step, the brominated cyclooctene is treated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). universiteitleiden.nlsun.ac.za The reaction mixture is heated to drive the substitution, typically to around 100°C, for several hours to ensure complete conversion. universiteitleiden.nl This reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the bromide ion from the cyclooctene ring to form the desired carbon-carbon bond and yield (Z)-cyclooct-4-ene-1-carbonitrile.

Table 1: Synthesis of (Z)-Cyclooct-4-ene-1-carbonitrile via Nucleophilic Substitution universiteitleiden.nl

| Parameter | Value |

|---|---|

| Starting Material | (Z)-5-Bromocyclooct-1-ene |

| Reagent | Sodium Cyanide (NaCN) |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Product | (Z)-Cyclooct-4-ene-1-carbonitrile |

The efficiency of the cyanide displacement reaction is highly dependent on the chosen reaction parameters. The choice of solvent is critical; polar aprotic solvents like DMSO are preferred because they effectively solvate the sodium cation while leaving the cyanide anion relatively free and highly nucleophilic. universiteitleiden.nlsun.ac.za In contrast, protic solvents would solvate the cyanide anion, reducing its nucleophilicity and slowing the reaction rate.

Temperature is another key parameter. Heating the reaction to 100°C provides the necessary activation energy for the substitution to proceed at a reasonable rate. universiteitleiden.nl Careful control of temperature is necessary to prevent potential side reactions or decomposition. The ratio of reagents is also important; using a molar excess of sodium cyanide can help drive the reaction to completion. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. thieme-connect.de

Nucleophilic Substitution Strategies

Stereoselective Synthesis and Isomer Control for this compound

Control over the double bond geometry in this compound is essential, as the (Z) (cis) and (E) (trans) isomers exhibit different properties and reactivity.

The synthesis described in section 2.1.1.1, starting from (Z)-5-Bromocyclooct-1-ene, directly yields the (Z)-isomer of this compound. universiteitleiden.nl The stereochemistry of the starting alkene is retained throughout the nucleophilic substitution reaction, making this a reliable method for the stereoselective preparation of the (Z)-isomer. This isomer is the more thermodynamically stable of the two due to lower ring strain compared to the twisted double bond in the (E)-isomer.

The generation of the highly strained and more reactive (E)-isomer of this compound requires overcoming a significant energy barrier. This is achieved through photochemical isomerization of the stable (Z)-isomer. nih.govbas.bg This technique is widely applied to various cyclooctene derivatives. nih.govtennessee.edu

The process involves irradiating a solution of the (Z)-isomer with ultraviolet (UV) light, typically at a wavelength of 254 nm. nih.govnih.gov A singlet sensitizer (B1316253), such as methyl benzoate (B1203000) or ethyl benzoate, is added to the solution. nih.govnih.gov The sensitizer absorbs the UV light and transfers the energy to the (Z)-alkene, promoting it to an excited state where rotation around the carbon-carbon double bond is possible. Upon relaxation, it can return to the ground state as either the (Z) or the (E) isomer.

This photoisomerization establishes a photostationary state, an equilibrium mixture of the (Z) and (E) isomers. nih.gov To obtain a high yield of the desired (E)-isomer, the equilibrium must be shifted. This is ingeniously accomplished by continuously passing the reaction mixture through a column packed with silica (B1680970) gel that has been impregnated with silver nitrate (B79036) (AgNO₃). nih.govnih.gov The silver ions selectively form a complex with the more strained (E)-isomer, effectively trapping it and removing it from the solution. bas.bgtennessee.edu The uncomplexed (Z)-isomer is recycled back into the photoreactor to undergo further isomerization. nih.gov Once the conversion is complete, the trapped (E)-isomer is liberated from the silver nitrate column by washing with an aqueous solution of ammonium (B1175870) hydroxide (B78521). bas.bg

Table 2: General Parameters for Photoisomerization of (Z)-Cyclooctene Derivatives nih.govnih.govnih.gov

| Parameter | Description |

|---|---|

| Starting Isomer | (Z)-Cyclooctene derivative |

| Light Source | UV Lamp (254 nm) |

| Sensitizer | Methyl Benzoate or Ethyl Benzoate |

| Separation Method | Recirculation through AgNO₃-impregnated silica gel |

| Product Release | Elution with Ammonium Hydroxide (NH₄OH) |

| Product Isomer | (E)-Cyclooctene derivative |

Photoisomerization Techniques for (E)-Cyclooct-4-ene-1-carbonitrile Generation

Investigation of Photosensitizer Roles and Irradiation Conditions

The direct photosensitized synthesis of trans-cyclooct-4-ene-1-carbonitrile is not extensively detailed in the reviewed literature; however, the principles can be inferred from the well-documented photoisomerization of analogous cis-cyclooctene derivatives, such as alcohols and carboxylic acids. nih.govnih.govthieme-connect.com The process typically involves the use of a singlet photosensitizer and ultraviolet irradiation.

The general mechanism involves a closed-loop flow system. nih.gov A solution of the (Z)-cyclooctene derivative in a nonpolar aprotic solvent, containing a sensitizer like methyl benzoate, is irradiated with UV light, typically at a wavelength of 254 nm. nih.govgoogle.com During irradiation, the solution is continuously passed through a chromatography column packed with silica gel impregnated with silver nitrate (AgNO₃). nih.govnih.gov

The role of the key components is as follows:

Photosensitizer: The sensitizer, such as methyl benzoate or ethyl benzoate, absorbs UV energy to form an excited singlet state. nih.govepa.gov This excited molecule then interacts with the (Z)-isomer of the cyclooctene derivative, transferring energy and promoting its isomerization to the strained (E)-isomer. nih.gov

Irradiation: UV light provides the necessary energy to excite the photosensitizer, initiating the isomerization process. The reaction is often carried out in quartz flasks or specialized flow reactors made of FEP tubing to allow for efficient penetration of the UV light. google.comudel.edu

Silver Nitrate (AgNO₃) Trap: The (E)-isomer, being more strained, forms a selective complex with silver ions immobilized on the silica gel. nih.govnih.gov This selective trapping effectively removes the (E)-isomer from the solution, shifting the photostationary state and driving the reaction toward the desired product. The more stable (Z)-isomer does not bind as strongly and is eluted back into the reaction vessel for further photoisomerization. nih.govnih.gov

This flow-based photochemical method is crucial for obtaining the trans-isomers in preparatively useful yields, as batch reactions are often inefficient and lead to product photodegradation. nih.gov

Chromatographic Separation and Purification of Stereoisomers

The purification of this compound and the separation of its stereoisomers (i.e., cis vs. trans, and axial vs. equatorial conformers of the trans-isomer) employ standard chromatographic techniques.

Column Chromatography: Following photoisomerization, the silver-bound trans-isomer is liberated from the AgNO₃-silica gel column by washing with a solution of a stronger ligand, such as aqueous ammonia (B1221849), which displaces the alkene. nih.gov Subsequent purification from the sensitizer and any byproducts is typically achieved by standard silica gel column chromatography. For example, the purification of related phthalimide-protected trans-cyclooctene (B1233481) derivatives has been accomplished using flash chromatography with a cyclohexane/ethyl acetate (B1210297) gradient. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separation of cyclooctene isomers.

Reversed-Phase HPLC: Methods using C18 columns with mobile phases consisting of acetonitrile (B52724) and water (with additives like phosphoric or formic acid) can be used to separate cyclooctene derivatives. sielc.com Gradient elution is often employed to achieve optimal separation of diastereomers. oup.com

Chiral HPLC: For the separation of enantiomers, chiral stationary phases or derivatization with a chiral agent followed by separation on a standard reversed-phase column is a common strategy. For instance, racemic cyanocycloalkanols have been successfully separated by converting them into diastereomeric esters using Mosher's acid chloride, which can then be resolved via HPLC. oup.com

Gas Chromatography (GC): GC is primarily used for analytical purposes to monitor the progress of reactions, such as the conversion of the cis- to the trans-isomer during photoisomerization. rsc.org A typical setup might use a Hewlett Packard HP-5 column with hydrogen or helium as the carrier gas. rsc.orgscione.com

The separation of axial and equatorial diastereomers of substituted trans-cyclooctenes can be challenging but has been achieved using silica column chromatography for certain derivatives. rsc.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound often involve the synthesis and subsequent functional group transformation of related cyclooctene structures.

Derivation from Cyclooct-4-ene-1-carboxylic Acid and its Esters (Conceptual, based on interconversion between nitrile and carboxylic acid)

Conceptually, this compound can be synthesized from cyclooct-4-ene-1-carboxylic acid or its corresponding esters, and vice-versa, through well-established functional group interconversions. sielc.comrsc.org

The conversion of a carboxylic acid to a nitrile typically proceeds via a primary amide intermediate. The carboxylic acid is first converted to an amide, which is then dehydrated using a variety of reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the nitrile. nih.govsielc.com

Conversely, the hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. udel.edu This reaction can be catalyzed by either acid or base. In a published example, crude (Z)-cyclooct-4-ene-1-carbonitrile was hydrolyzed to (Z)-cyclooct-4-ene-1-carboxylic acid. The reaction involved heating the nitrile in a mixture of ethanol (B145695) and aqueous potassium hydroxide (KOH), followed by the addition of hydrogen peroxide (H₂O₂). The reaction mixture was then refluxed to ensure complete conversion to the carboxylic acid, which was isolated after acidification. This procedure yielded the target carboxylic acid in 74% yield over two steps from the starting bromide.

| Transformation | Starting Material | Key Reagents | Intermediate | Final Product |

| Nitrile Hydrolysis | (Z)-cyclooct-4-ene-1-carbonitrile | 1. KOH, EtOH, H₂O₂; 2. Heat | Amide (in situ) | (Z)-cyclooct-4-ene-1-carboxylic acid |

| Carboxylic Acid to Nitrile (Conceptual) | (Z)-cyclooct-4-ene-1-carboxylic acid | 1. Amide formation (e.g., SOCl₂, NH₃); 2. Dehydration (e.g., P₂O₅) | Primary Amide | (Z)-cyclooct-4-ene-1-carbonitrile |

This table is based on established chemical principles and specific examples from the literature.

Utility of Cyclooctadiene Derivatives as Starting Materials

A practical and common starting point for the synthesis of this compound is (1Z,5Z)-cycloocta-1,5-diene. This precursor is readily available and can be selectively functionalized.

A reported synthesis begins with the selective bromination of (1Z,5Z)-cycloocta-1,5-diene to produce the corresponding crude bromide. This bromide is then subjected to cyanation to introduce the nitrile group. In a specific procedure, the crude bromide was added to a solution of sodium cyanide (NaCN) in anhydrous dimethyl sulfoxide (DMSO) at 100°C. The reaction was stirred for several hours to afford crude (Z)-cyclooct-4-ene-1-carbonitrile. This crude product was obtained as an orange oil in 56% yield and was used in subsequent steps without further purification. This method provides a direct route to the (Z)-isomer of the target compound.

| Step | Precursor | Reagents and Conditions | Product | Yield |

| 1 | (1Z,5Z)-cycloocta-1,5-diene | Brominating agent | Crude 5-bromocyclooct-1-ene | Not specified |

| 2 | Crude 5-bromocyclooct-1-ene | NaCN, anhydrous DMSO, 100°C, 4h | Crude (Z)-cyclooct-4-ene-1-carbonitrile | 56% |

This table summarizes a published synthetic route.

Chemical Reactivity and Transformation of Cyclooct 4 Ene 1 Carbonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) in cyclooct-4-ene-1-carbonitrile is a versatile functional group that can undergo a variety of transformations. The electrophilic nature of the carbon atom makes it susceptible to attack by nucleophiles, leading to a range of important chemical conversions. libretexts.org

Hydrolysis to Cyclooct-4-ene-1-carboxylic Acid

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. libretexts.org This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com For this compound, this reaction would yield cyclooct-4-ene-1-carboxylic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to a more stable amide intermediate. chemistrysteps.com Continued heating hydrolyzes the amide to the final carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: this compound + 2H₂O + H⁺ → Cyclooct-4-ene-1-carboxylic Acid + NH₄⁺

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion, which is then protonated by water. libretexts.orgchemistrysteps.com This also leads to an amide intermediate, which is further hydrolyzed under the basic conditions to yield a salt of the carboxylic acid (e.g., sodium cyclooct-4-ene-1-carboxylate) and ammonia (B1221849) gas. libretexts.orgbyjus.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Base-Catalyzed Hydrolysis:

this compound + OH⁻ + H₂O → Sodium Cyclooct-4-ene-1-carboxylate + NH₃

Sodium Cyclooct-4-ene-1-carboxylate + H⁺ → Cyclooct-4-ene-1-carboxylic Acid + Na⁺

Advanced Functional Group Transformations (e.g., Reduction to Amines, Nucleophilic Additions)

Reduction to Amines: The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. chemguide.co.uk A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. chemguide.co.ukyoutube.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. libretexts.orgyoutube.com In the case of this compound, this reduction would yield (cyclooct-4-en-1-yl)methanamine.

This compound --(1. LiAlH₄, Ether; 2. H₂O)--> (Cyclooct-4-en-1-yl)methanamine

Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium, platinum, or Raney nickel, is another effective method for reducing nitriles. chemguide.co.ukcommonorganicchemistry.com These reactions are often performed at elevated temperature and pressure. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia is frequently added to the reaction mixture. commonorganicchemistry.com

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the electrophilic carbon of the nitrile group. wikipedia.org This addition forms an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, the reaction of this compound with methylmagnesium bromide would, after hydrolysis, produce 1-(cyclooct-4-en-1-yl)ethan-1-one.

Reactivity of the Cyclooctene (B146475) Ring System in this compound

The eight-membered ring of this compound possesses inherent ring strain, which significantly influences its reactivity, particularly in its trans-isomeric form.

Strain-Driven Reactivity of Eight-Membered Rings

Cyclooctene is the smallest cycloalkene where the trans isomer can be isolated, although it is considerably less stable than the cis isomer. wikipedia.org The ring strain energies for trans-cyclooctene (B1233481) and cis-cyclooctene have been reported as 16.7 kcal/mol and 7.4 kcal/mol, respectively. wikipedia.orgquora.com Another source reports values of 17.9 kcal/mol for the trans isomer and 6.8 kcal/mol for the cis isomer. researchgate.net This substantial strain in the trans isomer makes its double bond highly reactive. wikipedia.orgresearchgate.net The release of this strain provides a powerful thermodynamic driving force for reactions that saturate the double bond. nih.gov Consequently, trans-cyclooctene derivatives are over 10⁵ times more reactive towards reagents like tetrazines compared to their cis-cyclooctene counterparts. researchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The high reactivity of strained alkenes like cyclooctene makes them excellent dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions. nih.gov This type of cycloaddition occurs between an electron-rich dienophile and an electron-poor diene, the opposite of a conventional Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com 1,2,4,5-tetrazines are classic examples of the electron-poor dienes used in these reactions. wikipedia.org

Reaction Kinetics and Mechanisms with Tetrazine Derivatives

The IEDDA reaction between a cyclooctene derivative and a tetrazine is exceptionally fast and is considered one of the most rapid bioorthogonal reactions known. creative-biolabs.comeur.nl The reaction rates can be extremely high, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. eur.nlrsc.org

Mechanism: The reaction proceeds through a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich, strained cyclooctene (dienophile). creative-biolabs.com This initial step forms a highly unstable, high-energy bicyclic intermediate. creative-biolabs.comresearchgate.net This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen gas (N₂), which is a thermodynamically favorable process. creative-biolabs.com This irreversible step drives the reaction forward and results in the formation of a stable 4,5-dihydropyridazine product. creative-biolabs.comresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) and Related Transformations

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the synthesis of polymers from cyclic olefins. cis-Cyclooct-4-ene-1-carbonitrile has been successfully polymerized using a second-generation Grubbs catalyst, [(H₂IMes)(PCy₃)Cl₂Ru=CHPh], to produce novel nitrile-containing polymers. nih.govcapes.gov.brresearchgate.net

The presence of the nitrile group influences the polymerization kinetics. Research has shown that with an increasing number of nitrile moieties on the cyclooctene ring, the reaction rates decrease. This is likely due to the coordinating effect of the nitrile group with the ruthenium catalyst, which can temporarily deactivate it. researchgate.net Despite this, the polymerization of cis-cyanocyclooct-4-ene proceeds to yield polymers with a regular distribution of nitrile functionalities along the polymer backbone, which is a distinct feature compared to commercially available nitrile rubbers. nih.govcapes.gov.br

The resulting polymers from the ROMP of this compound have potential applications as specialty elastomers with tailored properties. The regular microstructure allows for precise control over the material's physical and chemical characteristics.

Table 2: ROMP of Nitrile-Substituted cis-Cyclooctenes

| Monomer | Catalyst | Polymerization | Key Finding |

| cis-cyclooct-4-ene-1-carbonitrile | 2nd Gen. Grubbs | Successful | Decreased reaction rate compared to unsubstituted cyclooctene. nih.govcapes.gov.brresearchgate.net |

Other Cycloaddition Reactions (e.g., [4+2] cycloadditions with the alkene acting as a dienophile)

In a standard [4+2] Diels-Alder cycloaddition, the alkene component, known as the dienophile, typically bears electron-withdrawing groups to enhance its reactivity towards an electron-rich diene. libretexts.orglibretexts.orgmasterorganicchemistry.commychemblog.com The presence of the electron-withdrawing nitrile group in this compound makes it a suitable candidate to act as a dienophile in such reactions.

While specific examples of this compound participating as a dienophile in [4+2] cycloadditions are not extensively reported, its electronic properties suggest that it would react with electron-rich dienes, such as those bearing electron-donating groups. The stereochemistry of the resulting bicyclic product would be governed by the well-established rules of Diels-Alder reactions, including the principle of endo selectivity, although this can be influenced by steric factors and reaction conditions. wikipedia.org The conformational flexibility of the eight-membered ring could also influence the transition state geometry and, consequently, the stereochemical outcome.

Stereochemical Dynamics and Isomerization Pathways

The stereochemistry of this compound is not static; the molecule exhibits dynamic conformational changes and can undergo isomerization of its double bond under certain conditions.

Conformational Analysis and Interconversion Barriers

The eight-membered ring of cyclooctene is conformationally flexible. Computational studies on unsubstituted (Z)-cyclooctene have identified several stable conformations, with the most stable being a "ribbon-like" structure. units.itresearchgate.netwikipedia.org The interconversion between these conformations involves overcoming specific energy barriers.

The presence of a nitrile substituent on the cyclooctene ring is expected to influence the conformational landscape. The substituent's size and electronic properties can alter the relative energies of the different conformers and the barriers for their interconversion. spcmc.ac.in For instance, a bulky substituent generally prefers to occupy an equatorial-like position to minimize steric interactions. The specific conformational preferences and interconversion barriers for this compound would require detailed computational or experimental analysis.

Table 3: General Conformational Features of (Z)-Cyclooctene

| Conformation | Relative Stability | Key Structural Feature |

| Ribbon (most stable) | Highest | Four carbon atoms in a plane |

| Other conformers | Lower | Various arrangements of the carbon atoms |

Thermal and Photochemical Isomerization of the Cyclooctene Double Bond

The cis (Z) and trans (E) isomers of cyclooctene can be interconverted through thermal or photochemical means. The cis isomer is the thermodynamically more stable form. wikipedia.org

Photochemical Isomerization: The cis to trans isomerization of cyclooctene can be achieved by irradiation with ultraviolet light. tennessee.edunih.govnih.govresearchgate.net This process often involves the use of a photosensitizer. The reaction typically reaches a photostationary state, which is a mixture of both isomers. To drive the equilibrium towards the less stable trans isomer, the product can be selectively removed from the reaction mixture, for example, by complexation with silver salts. wikipedia.orgnih.gov This method is a common way to synthesize functionalized trans-cyclooctenes for use in reactions where high ring strain is advantageous, such as IEDDA click chemistry.

Thermal Isomerization: The trans isomer of cyclooctene can thermally isomerize back to the more stable cis form. The rate of this thermal relaxation is dependent on the temperature and the solvent. sciforum.net This process is a unimolecular reaction that proceeds through a transition state involving rotation around the double bond. The activation energy for this process is influenced by the ring strain of the trans isomer.

Spectroscopic and Chromatographic Characterization of Cyclooct 4 Ene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides invaluable information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of cyclooct-4-ene-1-carbonitrile. The chemical shifts (δ) observed in these spectra are indicative of the electronic environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum of (Z)-cyclooct-4-ene-1-carbonitrile, the olefinic protons of the cis-double bond typically appear as a multiplet in the downfield region, around δ 5.50–5.76 ppm. universiteitleiden.nl The proton attached to the carbon bearing the nitrile group (the α-proton) is observed as a multiplet further upfield, in the range of δ 2.73–2.85 ppm. universiteitleiden.nl The remaining methylene (B1212753) protons of the cyclooctene (B146475) ring produce a complex series of overlapping multiplets between δ 1.37 and 2.51 ppm. universiteitleiden.nl

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The two olefinic carbons of the double bond resonate at approximately δ 130.8 and 129.0 ppm. universiteitleiden.nl The carbon of the nitrile group (C≡N) is characteristically found further downfield at around δ 123.4 ppm. universiteitleiden.nl The carbon atom to which the nitrile is attached appears at approximately δ 32.2 ppm, while the remaining saturated carbon atoms of the ring give rise to signals at δ 29.5, 28.2, 27.1, 25.1, and 23.4 ppm. universiteitleiden.nl

Table 1: ¹H NMR Spectroscopic Data for (Z)-Cyclooct-4-ene-1-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 5.76 – 5.50 | m | Olefinic protons (CH=CH) |

| 2.85 – 2.73 | m | Proton α to the nitrile group (CH-CN) |

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Cyclooct-4-ene-1-carbonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 130.8 | Olefinic carbon |

| 129.0 | Olefinic carbon |

| 123.4 | Nitrile carbon (C≡N) |

| 32.2 | Carbon α to the nitrile group (CH-CN) |

| 29.5 | Methylene carbon |

| 28.2 | Methylene carbon |

| 27.1 | Methylene carbon |

| 25.1 | Methylene carbon |

While 1D NMR provides essential information, complex molecules like this compound often exhibit signal overlap in their ¹H NMR spectra. Advanced two-dimensional (2D) NMR techniques are instrumental in resolving these ambiguities and definitively assigning the connectivity of atoms.

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the olefinic protons and the adjacent allylic protons, as well as between neighboring methylene protons throughout the ring, thus mapping the sequence of protons in the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These techniques correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link each proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments are crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the proton alpha to the nitrile group and the nitrile carbon itself, as well as the adjacent ring carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would confirm the presence and number of each type of carbon in the cyclooctene ring.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound, enabling the differentiation between potential isomers and confirming the precise connectivity of all atoms.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. The experimentally determined mass can then be compared to the calculated theoretical mass to confirm the elemental formula. For the protonated molecule [M+H]⁺ of this compound (C₉H₁₃N), the calculated mass is 136.11208, which closely matches the experimentally found value of 136.11210. universiteitleiden.nl This high degree of accuracy provides strong evidence for the assigned molecular formula.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a characteristic manner. While a detailed experimental fragmentation pattern is not provided, a theoretical analysis based on the structure suggests several likely fragmentation pathways. The initial molecular ion (m/z = 135) would be formed by the loss of an electron. Subsequent fragmentation could involve:

Loss of the nitrile group (•CN) : This would result in a fragment ion with an m/z of 109.

Ring cleavage : The cyclooctene ring can undergo various cleavage reactions, often initiated by the double bond or the nitrile group, leading to a complex pattern of smaller fragment ions.

Retro-Diels-Alder reaction : Although less common for a simple cyclooctene, under certain conditions, a retro-Diels-Alder type fragmentation could occur, leading to the formation of smaller, stable neutral molecules and charged fragments.

The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.

Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., TLC, GC, HPLC)

Chromatographic techniques are indispensable for both the purification of synthesized this compound and the assessment of its analytical purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For this compound, a representative retention factor (Rf) of 0.7 has been reported using a solvent system of 10% diethyl ether in pentane. universiteitleiden.nl This indicates that the compound is relatively nonpolar.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for analysis by gas chromatography. GC can be used to assess the purity of a sample by separating it from any starting materials, byproducts, or residual solvents. By coupling the gas chromatograph to a mass spectrometer (GC-MS), each separated component can be identified, providing a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the purification and purity assessment of this compound. Both normal-phase and reverse-phase HPLC could be employed. For a relatively nonpolar compound like this, normal-phase HPLC with a silica (B1680970) gel column and a nonpolar mobile phase (e.g., heptane/ethyl acetate (B1210297) mixtures) would be effective for purification. dtu.dk Reverse-phase HPLC, using a C18 column and a polar mobile phase (e.g., acetonitrile (B52724)/water), is commonly used for analytical purity assessment, often in conjunction with a UV detector, as the nitrile group provides a chromophore. dtu.dk

These chromatographic methods, used in concert, ensure that the synthesized this compound is of high purity, which is essential for its use in subsequent applications.

Applications of Cyclooct 4 Ene 1 Carbonitrile in Advanced Research Domains

Role as a Versatile Synthetic Building Block in Organic Synthesis

Cyclooct-4-ene-1-carbonitrile is a valuable intermediate in organic synthesis. The carbonitrile (-CN) group is a versatile functional handle that can be converted into several other important chemical moieties. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the synthesis of a diverse array of substituted cyclooctane and cyclooctene (B146475) derivatives.

The strained trans isomer of the cyclooctene ring, in particular, is of significant interest. The synthesis of these strained alkenes often involves multi-step processes, and derivatives like this compound can serve as key precursors to more complex and highly reactive molecules used in subsequent synthetic steps.

Integration into Bioorthogonal Chemistry and Click Chemistry Strategies

The field of bioorthogonal chemistry utilizes reactions that can occur in living systems without interfering with native biochemical processes. nih.gov "Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The strained alkene of the cyclooctene ring system, especially the trans-cyclooctene (B1233481) (TCO) isomer, is a cornerstone of this field. It participates in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine partners. nih.govresearchgate.net This TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, making it ideal for studying dynamic processes in living cells and organisms. sigmaaldrich.com

This compound functions as a precursor to TCO derivatives that are widely used in these advanced chemical strategies. The nitrile group can be chemically modified to introduce functionalities necessary for attaching the cyclooctene moiety to biomolecules or other molecules of interest.

Development of "Click to Release" Probes and Systems

The "click-to-release" strategy is a powerful tool for controlled drug delivery and the activation of probes at specific locations. researchgate.net In this approach, a molecule of interest (e.g., a drug) is "caged" or inactivated by linking it to a TCO derivative. The IEDDA reaction between the TCO and a tetrazine acts as a trigger. enamine.net Upon reaction, the TCO-tetrazine adduct undergoes a rearrangement and subsequent elimination, leading to the release of the caged molecule. nih.govresearchgate.net This process allows for the selective release of therapeutic agents or diagnostic markers in a targeted manner. nih.gov The reaction mechanism involves the formation of a 1,4-dihydropyridazine tautomer which then fragments to release the payload. researchgate.net

| Probe Component | Trigger | Reaction Type | Application |

| trans-Cyclooctene (TCO)-linked payload | Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) | Targeted drug release, activation of fluorescent probes |

Design and Synthesis of Bioorthogonal Click Probes for Cellular Studies

Bioorthogonal click probes are essential for visualizing and tracking biomolecules within the complex environment of a living cell. nih.gov TCO-based probes, derived from precursors like this compound, are used extensively for this purpose due to the rapid and specific nature of the TCO-tetrazine ligation. acs.org Researchers can attach a TCO group to a biomolecule and then introduce a tetrazine linked to a reporter molecule, such as a fluorophore. The ensuing click reaction results in the specific labeling of the target biomolecule, allowing for its visualization via fluorescence microscopy. This copper-free click chemistry approach avoids the cellular toxicity associated with the copper catalysts used in other click reactions, making it highly suitable for live-cell imaging. sigmaaldrich.com

Functionalization for Targeted Bioconjugation and Bioconjugate Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. TCO derivatives are widely used for this purpose. enamine.net For instance, a monoclonal antibody can be functionalized with TCO moieties. dtu.dk This TCO-labeled antibody can then be administered in vivo, where it will accumulate at a specific target site (e.g., a tumor). Subsequently, a tetrazine-linked molecule, such as a radiotracer for imaging or a potent drug for therapy, can be administered. nih.gov The fast click reaction between the TCO-antibody and the tetrazine-payload ensures that the payload is concentrated at the target site, enhancing efficacy and reducing off-target effects. nih.govnih.gov This "pretargeting" strategy has shown great promise in both medical imaging and targeted therapy. nih.gov

| Biomolecule | Bioorthogonal Handle | Reaction Partner | Application |

| Antibody (mAb) | trans-Cyclooctene (TCO) | Tetrazine-linked radiotracer | Pretargeted nuclear imaging nih.gov |

| Protein | trans-Cyclooctene (TCO) | Tetrazine-linked fluorophore | Cellular labeling and tracking |

| Oligonucleotide | trans-Cyclooctene (TCO) | Tetrazine-linked drug | Targeted drug delivery |

Contributions to Materials Science and Polymer Chemistry

The unique reactivity of the cyclooctene ring also extends its utility into the realm of materials science and polymer chemistry. The ability to undergo specific and efficient reactions makes it a valuable component in the design of advanced functional materials.

Synthesis of Functionalized Polymeric Materials (e.g., Copolymers, Compatibilizers)

Cyclooctene derivatives can be incorporated into polymers to create materials with novel properties. For example, TCO moieties can be attached to a polymer backbone. nih.gov These TCO-functionalized polymers can then be cross-linked by adding a di-tetrazine linker, leading to the formation of hydrogels. nih.gov This method of hydrogel formation is bioorthogonal, allowing for the encapsulation of cells within the gel matrix without causing harm. nih.gov Furthermore, polymers bearing TCO groups can be used to functionalize surfaces or nanoparticles. These modified surfaces can then specifically capture tetrazine-labeled molecules, providing a method for creating patterned surfaces or targeted drug delivery vehicles. dtu.dk The nitrile group in this compound can be retained in the polymer structure to modulate properties such as polarity and solubility or be post-polymerization modified to introduce other functionalities.

Polymer Modification and Surface Functionalization via Cyclooctene Moieties

The cyclooctene framework is a versatile monomer for synthesizing advanced polymers through Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the creation of linear polymers with functional groups incorporated along the polymer backbone. Research has demonstrated the polymerization of various 5-substituted cyclooctenes using well-defined ruthenium-based catalysts like Grubbs catalysts. ecnu.edu.cnumn.edu While the direct polymerization of cyano-substituted cyclooctenes has faced challenges, derivatives containing alcohols, esters, and ketones have been successfully polymerized. umn.edu

The properties of the resulting polycyclooctenes can be precisely controlled by the choice of monomer, catalyst, and the inclusion of chain transfer agents. researchgate.net This control allows for the synthesis of polymers with specific molecular weights and thermal properties, including materials that exhibit a thermally induced shape memory effect. researchgate.net

Furthermore, trans-cyclooctene (TCO) moieties are incorporated into polymer structures, such as polypeptides and polypeptoids, to facilitate post-polymerization modification. rsc.orgresearchgate.net These TCO-functionalized polymers are designed to react rapidly and specifically with molecules containing a tetrazine group via the inverse electron demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction is instrumental in surface functionalization and the creation of complex polymer architectures like PeptoBrushes, which are polypeptide-graft-polypeptoid polymers. nih.govacs.orgresearchgate.net

Table 1: Examples of Cyclooctene Derivatives in Ring-Opening Metathesis Polymerization (ROMP)

| Monomer Type | Catalyst Used | Resulting Polymer Characteristics | Research Focus |

| 5-substituted cyclooctenes (alcohol, ketone, ester) | Grubbs' Catalyst ((PCy₃)₂Cl₂Ru=CHCHCPh₂) | Functional groups along the polymer backbone; controlled molecular weight. umn.edu | Synthesis of functional polyalkenamers. umn.edu |

| Glycine-substituted cyclooctenes | Grubbs' Second-Generation Catalyst | High head-to-tail regioregularity and high trans-stereoregularity. researchgate.net | Creating polymers with high structural regularity. researchgate.net |

| cis-Cyclooctene | Grubbs' Type Ruthenium Catalyst | Controlled molecular weight; materials exhibit shape-memory effect. researchgate.net | Development of smart materials. researchgate.net |

| trans-Cyclobutane-fused cyclooctene macromonomers | Grubbs' Catalyst | Precision graft polymers capable of depolymerization back to monomer. nsf.gov | Development of chemically recyclable polymers. nsf.gov |

Precursor for Investigational Compounds in Chemical Biology

This compound is a precursor to a class of molecules, particularly trans-cyclooctenes (TCOs), that are pivotal in chemical biology. The high ring strain of TCOs makes them exceptionally reactive dienophiles in the IEDDA reaction with tetrazines. nih.gov This reaction is noted for its extremely fast kinetics and high specificity, allowing it to proceed in complex biological environments without interfering with native processes—a concept known as bioorthogonal chemistry. rsc.orgresearchgate.net

Radiotracer Development for Molecular Imaging Applications

The TCO-tetrazine reaction is extensively used for constructing probes for Positron Emission Tomography (PET), a powerful molecular imaging technique. The strategy often involves a pretargeting approach where a TCO-modified molecule (e.g., an antibody) is first administered, followed by a radiolabeled tetrazine. However, the development of radiolabeled TCO derivatives offers an alternative and flexible approach.

Researchers have developed several fluorine-18 (¹⁸F)-labeled TCO derivatives for PET probe construction. rsc.orgnih.govthno.org Fluorine-18 is a preferred radionuclide due to its short half-life and high positron yield. These ¹⁸F-TCO compounds can be synthesized from readily available precursors in a single-step radiofluorination reaction and can then be "clicked" onto tetrazine-modified targeting vectors like peptides, proteins, or antibodies. rsc.orgnih.gov This modular approach allows for the rapid assembly of PET imaging agents. thno.org

Efforts in this area focus on improving the properties of the ¹⁸F-TCO tracers, such as increasing their hydrophilicity to improve in vivo distribution profiles and enhancing their metabolic stability to ensure the radiolabel remains intact. rsc.orgnih.gov

Table 2: Selected ¹⁸F-Labeled trans-Cyclooctene (TCO) Derivatives for PET Imaging

| ¹⁸F-Labeled TCO Derivative | Precursor Type | Radiochemical Yield (RCY) | Key Features | Application |

| Hydrophilic α-TCO derivative | Tosylate precursor | Up to 52% | Increased hydrophilicity (logP = 0.28). rsc.org | Construction of small molecule, peptide, and protein-based PET agents. rsc.org |

| Conformationally strained TCO (sTCO) | Tosylate precursor | 29.3 ± 5.1% | Highly reactive dienophile, ~2 orders of magnitude more reactive than conventional TCO. thno.org | Rapid construction of peptide-derived PET agents (e.g., RGD peptides for tumor imaging). thno.org |

| NOTA-TCO analogue (Al¹⁸F method) | NOTA-chelated precursor | 12.8 ± 2.8% | Improved in vivo metabolic stability, reducing tracer defluorination. nih.gov | Pretargeted PET imaging of tumors with clear visualization. nih.gov |

| Small TCO compound ([¹⁸F]1) | Not specified | Not specified | First successful use of an ¹⁸F-labeled small TCO for pretargeted immuno-PET. nih.govacs.org | Pretargeted PET imaging in an ovarian carcinoma model. nih.govacs.org |

Probes for Target Engagement Measurement and Visualization in Biological Systems

The ability to confirm that a drug candidate binds to its intended target in a complex biological system is crucial for drug development. Bioorthogonal chemistry using TCO derivatives provides powerful tools for measuring and visualizing this target engagement.

In this approach, a TCO moiety is attached to a targeting molecule, such as a monoclonal antibody. It has been discovered that the method of conjugation is critical; standard amine-coupling can lead to a majority of TCOs being non-reactive, likely due to hydrophobic interactions with the antibody. nih.gov Introducing hydrophilic polyethylene glycol (PEG) linkers between the antibody and the TCO tag can preserve reactivity, leading to a significant enhancement in functional density. nih.govresearchgate.net

Once the TCO-tagged antibody has bound to its target protein on or inside a cell, a tetrazine-functionalized probe (e.g., a fluorescent dye) is introduced. The subsequent IEDDA reaction covalently links the probe to the target, allowing for visualization and quantification. This strategy has been used to develop probes for visualizing specific enzymes and measuring the binding affinities of small molecule inhibitors to their targets within cells.

Exploratory Applications in Drug Delivery System Development

The high efficiency and bioorthogonality of the TCO-tetrazine ligation are being explored to develop advanced, targeted drug delivery systems. The core concept is a "pretargeting" strategy that separates the tumor-targeting step from the drug-delivery step, which can significantly improve the therapeutic index by minimizing systemic exposure to a toxic payload. nih.govacs.orgresearchgate.net

The process involves two steps:

A non-toxic, TCO-functionalized targeting agent (e.g., a monoclonal antibody or a long-circulating polymer nanoparticle) is administered. researchgate.netnih.gov This agent circulates in the body and accumulates at the target site, such as a tumor, through passive (EPR effect) or active (antigen binding) targeting. researchgate.net

After the unbound targeting agent has cleared from circulation, a potent drug conjugated to a tetrazine molecule is administered. This drug-tetrazine conjugate circulates for a short time and reacts rapidly and specifically with the TCO molecules already localized at the target site. acs.org

This approach ensures that the cytotoxic drug is concentrated at the disease site, reducing off-target toxicity. Research in this area includes the development of TCO-functionalized polymeric nanoparticles (PeptoBrushes) and bisphosphonates that can target bone, demonstrating the versatility of this drug delivery platform. researchgate.netnih.gov

Computational and Theoretical Investigations

Conformational Analysis of Cyclooctene (B146475) Rings (e.g., Cremer-Pople Puckering Coordinates)

The eight-membered ring of cyclooct-4-ene-1-carbonitrile is not planar and can adopt a variety of conformations. Understanding these conformations is crucial as they significantly influence the molecule's stability and reactivity. nih.gov A powerful method for describing the three-dimensional shape of cyclic molecules is the use of Cremer-Pople puckering coordinates. nih.govchemrxiv.org This system provides a quantitative description of the ring's puckering, independent of translational and rotational motion.

For an eight-membered ring like cyclooctene, the conformation can be described by a set of puckering coordinates (q, φ, and θ) that define the amplitude and type of pucker. The total puckering amplitude (Q) is a measure of the total deviation from planarity. Different combinations of these parameters correspond to distinct conformations such as boat-chair, twist-boat-chair, and crown shapes. Computational studies on similar cycloalkanes have systematically mapped the potential energy surfaces to identify the most stable conformers and the energy barriers between them. nih.gov

For this compound, the presence of the double bond and the nitrile substituent would influence the conformational preferences. The double bond introduces rigidity, restricting the possible conformations compared to cyclooctane. The nitrile group, with its steric and electronic effects, would further modulate the energy landscape. Theoretical calculations, often at the density functional theory (DFT) level, can be employed to determine the relative energies of these conformers.

Table 1: Illustrative Cremer-Pople Puckering Parameters for Hypothetical Low-Energy Conformers of a Substituted Cyclooctene Ring

| Conformer | Total Puckering Amplitude (Q) | θ (degrees) | φ (degrees) | Relative Energy (kcal/mol) |

| Boat-Chair (BC) | 0.8 Å | 60 | 30 | 0.0 |

| Twist-Boat-Chair (TBC) | 0.9 Å | 75 | 90 | 1.5 |

| Crown (C) | 1.1 Å | 0 | - | 5.0 |

Note: This table is illustrative and based on general principles of cyclooctene conformational analysis. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations on Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, these calculations can provide insights into its participation in various chemical transformations, particularly in the context of bioorthogonal chemistry. nih.gov Methods like Density Functional Theory (DFT) are frequently used due to their balance of accuracy and computational cost in modeling cycloaddition reactions. nih.gov

The reactivity of the cyclooctene double bond is a key area of investigation. In strain-promoted cycloaddition reactions, a common application for cyclooctene derivatives, the strain of the ring enhances the reactivity of the double bond. rsc.org Computational models can quantify this ring strain and predict reaction rates. The distortion/interaction model, for instance, can be used to analyze the energy barriers of cycloaddition reactions by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted molecules. nih.gov

For this compound, theoretical studies could explore its reactivity with various reaction partners, such as tetrazines in inverse-electron-demand Diels-Alder reactions. chemrxiv.orgchemrxiv.org The nitrile group's electron-withdrawing nature would influence the electronic properties of the double bond, potentially modulating its reactivity. Quantum chemical calculations can predict the activation energies for these reactions, providing a theoretical basis for designing new bioorthogonal probes.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Diene

| Computational Method | Solvent Model | Activation Energy (ΔG‡, kcal/mol) |

| B3LYP/6-31G* | None (Gas Phase) | 25.2 |

| M06-2X/def2-TZVP | Water (SMD) | 22.8 |

| ωB97X-D/cc-pVTZ | Acetonitrile (B52724) (PCM) | 23.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from quantum chemical calculations. Actual values would depend on the specific reaction and computational level.

Future Research Directions and Emerging Opportunities

Novel Synthetic Approaches to Stereodefined Cyclooct-4-ene-1-carbonitrile

The biological activity and reactivity of cyclooctene (B146475) derivatives are critically dependent on their stereochemistry, particularly the cis or trans configuration of the double bond and the axial or equatorial orientation of substituents. Current synthetic methods for trans-cyclooctenes (TCOs) often result in mixtures of diastereomers and can be lengthy. researchgate.netnih.gov A key future direction is the development of concise, scalable, and highly stereoselective syntheses of this compound isomers.

Researchers are exploring chemoenzymatic methods and substrate-controlled diastereoselective reactions to gain precise control over the stereochemical outcome. One promising strategy involves the stereocontrolled addition of nucleophiles to a trans-cyclooct-4-enone precursor. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound by using a cyanide source as the nucleophile. Another avenue involves the photoisomerization of cis-cyclooctene precursors in flow reactors, which can favor the formation of the strained trans-isomer. researchgate.net Furthermore, intramolecular reactions such as iodolactonization followed by elimination have proven effective for installing functionality with specific stereochemistry on the TCO core, a strategy that could be adapted for nitrile-containing analogues. nih.govresearchgate.net

| Synthetic Strategy | Description | Potential for Stereocontrol | Key Intermediates |

| Nucleophilic Addition | Addition of a cyanide nucleophile to a chiral or prochiral cyclooctenone precursor. researchgate.netnih.gov | High, can produce specific axial or equatorial isomers depending on reagents and conditions. | trans-cyclooct-4-enone |

| Flow Photochemistry | Continuous photoisomerization of a cis-cyclooct-4-ene-1-carbonitrile precursor, with selective complexation of the trans-isomer to drive the equilibrium. researchgate.net | Excellent for accessing the strained trans isomer. | cis-cyclooct-4-ene-1-carbonitrile |

| Iodolactonization/Elimination | An intramolecular cyclization-elimination sequence starting from a diene to install substituents with defined relative stereochemistry. nih.govresearchgate.net | High, allows for stereospecific introduction of functional groups. | Cycloocta-1,3-diene or cycloocta-1,4-diene derivatives |

| Asymmetric Catalysis | Utilizing chiral catalysts to control the enantioselectivity of key bond-forming steps in the construction of the cyclooctene ring. kyoto-u.ac.jp | High potential for enantiopure products. | Acyclic or simpler cyclic precursors |

Achieving stereodefined synthesis will be crucial for deconvoluting the structure-activity relationships in biological applications and for optimizing the kinetics and stability of bioorthogonal reactions.

Exploration of Unconventional Reactivity Profiles

The most well-documented reaction of trans-cyclooctenes is the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines. nih.gov This bioorthogonal reaction is the cornerstone of its utility in biology. nih.govacs.org However, future research will likely delve into less explored reactivity profiles of this compound.

The strained trans-alkene can participate in other cycloadditions and pericyclic reactions, and the unique conformational properties of the eight-membered ring could lead to unexpected pathways. Transannular reactions, where a bond is formed across the ring, represent a compelling area of investigation. For instance, treatment of certain cyclooctene derivatives with bromine can induce a facile transannular cyclization. gla.ac.uk Exploring the possibility of such reactions with this compound could yield novel bicyclic nitrile scaffolds.

Furthermore, the nitrile group itself is a versatile functional handle that can undergo a variety of transformations. Research into the selective reduction, hydrolysis, or addition of organometallic reagents to the nitrile, while preserving the reactive alkene, could generate a library of novel cyclooctene derivatives with diverse functionalities for a broader range of applications. The interplay between the nitrile moiety and the strained alkene in catalyzed reactions is another area ripe for discovery.

Advanced Applications in Targeted Therapeutics and Diagnostic Development

The future of this compound in medicine lies in its application within highly sophisticated therapeutic and diagnostic platforms. Its role as a bioorthogonal handle is central to these emerging opportunities. researchgate.netnih.gov

One of the most promising areas is in pretargeted therapy and imaging . nih.govnih.gov In this strategy, a biomolecule, such as an antibody engineered to target a specific cancer cell antigen, is first functionalized with this compound. After administration and allowing time for the antibody to accumulate at the tumor site and clear from circulation, a second, smaller molecule carrying a potent therapeutic payload (e.g., a radionuclide or chemotherapy drug) or an imaging agent (e.g., a PET isotope) linked to a tetrazine is administered. nih.govuq.edu.au The fast IEDDA reaction ensures that the payload is selectively delivered to the target tissue, minimizing off-target toxicity and improving the therapeutic index. nih.govnih.gov

Another advanced application is in "click-to-release" prodrug strategies . nih.govresearchgate.net In this approach, a therapeutic agent is rendered inactive by linking it to the cyclooctene ring via a self-immolative linker. The this compound moiety acts as the trigger. Upon reaction with a tetrazine at a specific site in the body, the subsequent electronic rearrangement within the molecule cleaves the linker and releases the active drug. researchgate.netacs.org This allows for precise spatial and temporal control over drug activation. core.ac.uk

| Application Area | Concept | Role of this compound | Potential Impact |

| Pretargeted Radionuclide Therapy | Two-step delivery: 1. A TCO-modified antibody targets the tumor. 2. A tetrazine-chelated radionuclide is administered, reacting only at the tumor site. nih.govnih.gov | Provides the stable, bioorthogonal handle on the targeting antibody. | Maximizes radiation dose to the tumor while minimizing exposure to healthy tissues. |

| Pretargeted PET/SPECT Imaging | Similar to therapy, but the tetrazine carries an imaging isotope. nih.gov | Serves as the dienophile for the bioorthogonal ligation. | Enables high-contrast imaging of tumors or other disease sites at later time points. nih.gov |

| Antibody-Drug Conjugates (ADCs) | Covalently linking potent cytotoxic drugs to antibodies for targeted delivery. amazonaws.com | Can be used as a novel, stable linker for drug attachment via bioorthogonal chemistry. | Potentially improved stability and homogeneity of ADCs compared to traditional linkers. |

| Click-to-Release Prodrugs | A drug is caged with a TCO-containing linker and is released upon reaction with a tetrazine. researchgate.netcore.ac.uk | Acts as the trigger for the bioorthogonal cleavage reaction. | Spatiotemporal control of drug activation, reducing systemic toxicity. uq.edu.au |

The nitrile group in this compound may offer advantages in these systems by influencing the physicochemical properties, such as solubility and biodistribution, of the resulting conjugates. researchgate.net

Real-Time Monitoring and Mechanistic Studies of this compound Reactions

A deep understanding of reaction kinetics and mechanisms is essential for optimizing the in vivo performance of bioorthogonal systems. Future research will increasingly employ advanced analytical techniques to study the reactions of this compound in real-time.

A powerful technique for monitoring the IEDDA ligation is the use of fluorogenic "turn-on" probes . harvard.edu In this system, a tetrazine is conjugated to a fluorophore in such a way that the fluorescence is quenched. Upon cycloaddition with a cyclooctene partner, the quenching effect is eliminated, leading to a significant increase in fluorescence intensity. nih.govharvard.edu This allows for the real-time visualization and quantification of the reaction in living cells or even whole organisms. harvard.edu

Kinetic studies, often performed using stopped-flow spectrometry , provide precise measurements of reaction rate constants, which are critical for comparing the reactivity of different cyclooctene isomers and tetrazine partners. nih.gov These studies have revealed that reaction rates can be exceptionally high, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making them ideal for reactions at low biological concentrations. nih.gov

To gain deeper mechanistic insight, researchers may turn to techniques like in situ synchrotron X-ray diffraction for monitoring solid-state or mechanochemical reactions rsc.org and advanced NMR spectroscopy for characterizing transient intermediates. yok.gov.tr Additionally, computational chemistry plays a vital role in predicting the reactivity of different TCO isomers, understanding the conformational strain that drives the reaction, and designing next-generation reagents with enhanced properties. researchgate.netresearchgate.net Applying these tools to this compound will be key to unlocking its full potential.

Q & A

Q. What are the established synthetic routes for cyclooct-4-ene-1-carbonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization reactions. A common approach involves the use of precursors like substituted cycloalkenes with nitrile functionalities. For example, refluxing precursors in the presence of a base (e.g., pyridine) facilitates cyclization while minimizing side reactions . Key parameters to optimize include:

- Temperature : Controlled heating (e.g., 80–120°C) to balance reaction rate and decomposition.

- Catalyst/base selection : Pyridine or triethylamine to stabilize intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Reflux, pyridine, 24h | 65–75% | |

| Ring-closing metathesis | Grubbs catalyst, toluene | 50–60% | [Hypothetical] |

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : and NMR to confirm ring structure and nitrile group (δ ~110–120 ppm for CN).

- IR Spectroscopy : Sharp peak at ~2240 cm for C≡N stretch.

- Mass Spectrometry : High-resolution MS to verify molecular ion (e.g., [M+H]).

- HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. How can researchers ensure stability during storage and reactions?

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the nitrile group.

- Reaction conditions : Avoid prolonged exposure to moisture or strong acids/bases. Use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization of this compound precursors?

The reaction likely proceeds via a concerted electrocyclic mechanism or a stepwise nucleophilic attack followed by ring closure. Computational studies (e.g., DFT) can map transition states and activation energies. For example, electron-withdrawing substituents on the precursor may lower the energy barrier for cyclization .

Q. How can derivatives of this compound be designed for specific applications?

Derivatization strategies include:

Q. How should researchers resolve contradictions in spectral data or reactivity observations?

Q. What computational tools are effective for modeling this compound’s electronic structure?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate bond angles, dipole moments, and frontier orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior .

Q. How do solvent effects influence reaction outcomes in this compound synthesis?

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, enhancing cyclization rates.

- Nonpolar solvents (e.g., toluene) favor neutral pathways but may reduce solubility. Solvent choice should align with reaction mechanism .

Q. What interdisciplinary applications exist for this compound derivatives?

- Biochemistry : Derivatives with heterocyclic moieties (e.g., uracil analogs) show potential as enzyme inhibitors or probes .

- Materials Science : Nitrile-containing macrocycles for coordination polymers or supramolecular assemblies.

Data Presentation Guidelines

- Tables/Figures : Label axes, include error bars, and cite raw data sources. Example for reaction optimization:

| Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 80 | Pyridine | 68 ± 3 | 98% |

| 100 | Pyridine | 72 ± 2 | 97% |

- Statistical rigor : Report standard deviations for triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.